3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and antifungal properties. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Another method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide under acidic conditions. This reaction also proceeds through the formation of an intermediate, which cyclizes to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives of this compound.
Substitution: Substituted pyrazolo[4,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, contributing to its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family, known for its anticancer and enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential as a CDK inhibitor and anticancer agent.
Uniqueness
3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent. Additionally, its antimicrobial and antifungal properties add to its versatility as a therapeutic agent.
Properties
Molecular Formula |
C5H4N4O |
---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3a,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h1-3H,(H,6,7,10) |
InChI Key |
OMCDEXCXVHZPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2C1N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.